REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:6][CH2:7][C:8](Cl)=[O:9].[OH-].[Na+]>C(Cl)Cl>[Cl:6][CH2:7][C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
dropwise maintaining the internal temperature below 15° C
|
Type
|
STIRRING
|
Details
|
with vigorous stirring such that the inside temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate solution (2×200 mL), water (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to give 64.5 g (48.6% yield) of white plate crystals
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |